

Application Note: Gravimetric Determination of Arsenic by Precipitation as Magnesium Ammonium Arsenate

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Compound of Interest		
Compound Name:	Ammonium arsenate	
Cat. No.:	B1583155	Get Quote

Introduction

The accurate quantification of arsenic is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical development, due to its significant toxicity.[1] Historically, the gravimetric analysis of arsenic through precipitation as magnesium **ammonium arsenate** (MgNH₄AsO₄·6H₂O) has been a reliable method.[2] This technique relies on the principle of precipitating arsenate ions from a solution using a "magnesia mixture" containing magnesium chloride, ammonium chloride, and ammonia.[1][2] The resulting crystalline precipitate is then filtered, washed, dried, and weighed to determine the arsenic content.[2] While modern instrumental methods like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer higher sensitivity and throughput, the gravimetric method remains a valuable tool for macro-level analysis and for educational purposes due to its low cost and reliance on fundamental chemical principles.[1][2]

Principle of the Method

The core of this analytical technique is the quantitative precipitation of arsenate (AsO₄³⁻) ions from an ammoniacal solution in the presence of magnesium (Mg²⁺) and ammonium (NH₄⁺) ions. The reaction proceeds as follows:

$$Mg^{2+} + NH_4^+ + AsO_4^{3-} + 6H_2O \rightarrow MgNH_4AsO_4 \cdot 6H_2O(s)$$

Methodological & Application





For accurate results, it is essential that all arsenic in the sample is present in the pentavalent state (arsenate). Any arsenite (As³⁺) must first be oxidized to arsenate.[1] The precipitate, magnesium **ammonium arsenate** hexahydrate, is a sparingly soluble salt with a crystalline structure.[3] The subsequent ignition of the precipitate converts it to magnesium pyroarsenate (Mg₂As₂O₇), which is a stable and weighable form.[1]

Factors Influencing Precipitation

Several factors can influence the efficiency and accuracy of the precipitation process:

- pH: The pH of the solution is a critical parameter. The optimal pH range for the precipitation of magnesium **ammonium arsenate** is between 8 and 10.[4] Within this range, the arsenate ions are in a suitable form for precipitation. Below this range, the precipitate's solubility increases, and above this range, there is a risk of co-precipitating magnesium hydroxide (Mg(OH)₂), leading to inaccurate results.[4][5]
- Reagent Concentration: The molar ratios of magnesium and ammonium ions to arsenate are important for complete precipitation. A slight excess of the precipitating agent (magnesia mixture) is generally used to ensure all arsenate ions are precipitated.[5]
- Temperature: Precipitation is typically carried out at ambient temperatures. Elevated temperatures can increase the solubility of the precipitate, leading to incomplete precipitation.[5]
- Interfering Ions: The presence of certain ions can interfere with the analysis. Phosphate
 (PO₄³⁻) is a significant interferent as it co-precipitates as magnesium ammonium phosphate.
 [5] Other ions like calcium, sulfate, and carbonate can also affect the accuracy of the results.
 [5]

Comparison with Modern Analytical Techniques

While the gravimetric method is accurate for higher concentrations of arsenic, it has limitations compared to modern instrumental techniques.



Parameter	Gravimetric Method (Magnesium Ammonium Arsenate)	Atomic Absorption Spectrometry (AAS)	Inductively Coupled Plasma- Mass Spectrometry (ICP-MS)
Principle	Precipitation and weighing of a stable compound.[2]	Measurement of light absorption by groundstate atoms.[1]	Mass-to-charge ratio analysis of ionized atoms.[1]
Sensitivity	Lower (macro-level analysis).[2]	Moderate to high (ppm-ppb range).[1]	Very high (ppb-ppt range).[1]
Throughput	Low (time-consuming).[2]	Moderate to high.[1]	High.[1]
Cost	Low equipment cost. [1]	Moderate.[1]	High.[1]
Speciation	No.[2]	Possible with hyphenated techniques (e.g., HG- AAS).[1]	Yes.[1]

Experimental Protocol: Precipitation of Arsenic as Magnesium Ammonium Arsenate

Objective: To quantitatively determine the concentration of arsenic in a sample by precipitating it as magnesium **ammonium arsenate** and weighing it as magnesium pyroarsenate.

Materials and Reagents:

- Sample containing an unknown concentration of arsenic
- Magnesia Mixture:
 - 55 g of magnesium chloride (MgCl₂·6H₂O)[3]
 - 70 g of ammonium chloride (NH4Cl)[3]



- Dissolve in 650 mL of deionized water.[3]
- Add 350 mL of concentrated ammonium hydroxide (NH₄OH) and mix well. Let the solution stand for a few days and filter before use.
- Concentrated Nitric Acid (HNO₃)
- Concentrated Hydrochloric Acid (HCl)
- Ammonium Hydroxide (NH₄OH) solution (concentrated and dilute 2.5% v/v)
- Deionized Water
- Gooch crucible or sintered glass crucible
- Muffle furnace
- Desiccator
- Analytical balance

Procedure:

- 1. Sample Preparation and Oxidation
- Accurately weigh a portion of the sample estimated to contain a quantifiable amount of arsenic.
- Dissolve the sample in a suitable acid (e.g., nitric acid or hydrochloric acid).
- Ensure all arsenic is in the arsenate (AsV) oxidation state. If arsenite (AsIII) is present, it must be oxidized. This can be achieved by adding an oxidizing agent like nitric acid and gently boiling the solution.[1][2]
- 2. Precipitation
- To the acidic solution containing the arsenate ions, add the clear "magnesia mixture" dropwise with constant stirring.[2]



- Slowly add concentrated ammonium hydroxide with continuous stirring until the solution is distinctly ammoniacal (pH 8-9).[3] A white, crystalline precipitate of magnesium **ammonium** arsenate (MgNH₄AsO₄·6H₂O) will form.[1]
- Allow the mixture to stand for at least four hours, or preferably overnight, to ensure complete precipitation and crystal growth.[3][5]
- 3. Filtration and Washing
- Filter the precipitate through a pre-weighed Goch or sintered glass crucible.[2]
- Wash the precipitate several times with a dilute (2.5% v/v) ammonium hydroxide solution to remove any soluble impurities.[1][3] The ammoniacal wash solution minimizes the dissolution of the precipitate.[5]
- 4. Drying and Ignition
- Dry the crucible and precipitate in an oven at 100-110 °C to remove excess water.
- For conversion to magnesium pyroarsenate (Mg₂As₂O₇), place the crucible in a muffle furnace and gradually increase the temperature to 800-900 °C for at least one hour.[1]
- Cool the crucible in a desiccator to prevent moisture absorption.
- Weigh the crucible accurately on an analytical balance.
- Repeat the ignition, cooling, and weighing steps until a constant mass is achieved.
- 5. Calculation
- Calculate the mass of the magnesium pyroarsenate (Mg₂As₂O₇) precipitate.
- The mass of arsenic in the original sample can be calculated using the following formula:

Mass of As = Mass of $Mg_2As_2O_7 \times Gravimetric Factor$

Where the Gravimetric Factor = $(2 \times Molar Mass of As) / Molar Mass of Mg₂As₂O₇$



Quantitative Data Summary

Parameter	Value/Condition	Reference
Optimal pH for Precipitation	8 - 10	[4]
Magnesia Mixture Composition	55 g MgCl ₂ ·6H ₂ O + 70 g NH ₄ Cl in 1 L solution (with NH ₄ OH)	[3]
Washing Solution	2.5% (v/v) Ammonium Hydroxide	[1][3]
Drying Temperature (for MgNH4AsO4·6H2O)	100 - 110 °C	[2]
Ignition Temperature (for Mg ₂ As ₂ O ₇)	800 - 900 °C	[1]

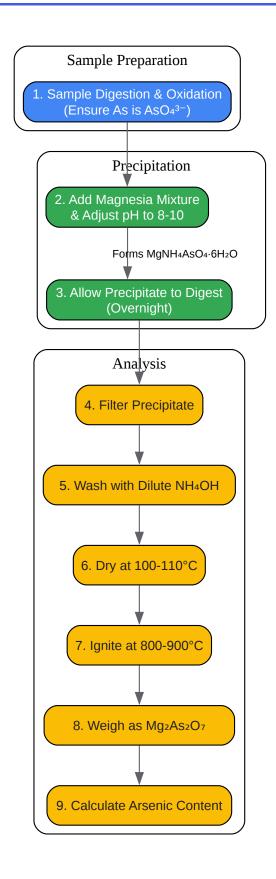
Potential Interferences and Mitigation



Interfering Ion	Effect	Mitigation Strategy	Reference
Phosphate (PO ₄ 3-)	Co-precipitates as magnesium ammonium phosphate, leading to positively biased results.	Separation of phosphate prior to arsenic precipitation is necessary for accurate results.	[5]
Calcium (Ca²+)	Can co-precipitate as calcium arsenate.	Careful control of pH and reagent addition can minimize this interference.	[5]
Sulfate (SO ₄ ²⁻)	May inhibit crystallization and increase the solubility of the precipitate.	This effect is generally minor but should be considered for samples with high sulfate concentrations.	[5]
Carbonate (CO₃²⁻)	Can precipitate as magnesium carbonate, reducing the availability of Mg ²⁺ .	Acidification of the sample during preparation will remove carbonates as CO ₂ .	[5]

Workflow Diagram





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Caption: Experimental workflow for the gravimetric determination of arsenic.



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